molecular formula C14H17Cl2NO4S B1440672 Fenoxasulfone CAS No. 639826-16-7

Fenoxasulfone

Cat. No. B1440672
M. Wt: 366.3 g/mol
InChI Key: ACDZDIIWZVQMIX-UHFFFAOYSA-N
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Description

Fenoxasulfone is a novel rice herbicide that was discovered and developed by Kumiai Chemical Industry Co., Ltd . It displays excellent herbicidal activity against Echinochloa spp. and other annual weeds at 150-200 g a.i./ha with long residual activity . It has a favorable toxicological, ecotoxicological, and environmental profile .


Chemical Reactions Analysis

The action mechanism of Fenoxasulfone was studied by examining the inhibitory effects of this herbicide on the biosynthesis of very-long-chain fatty acids (VLCFAs) .


Physical And Chemical Properties Analysis

Fenoxasulfone is a white, odorless crystal with a melting point of 157.6℃ . Its solubility in water is 0.17 mg/L at 20 ℃, and its logPow is 3.30 at 25 ℃ .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Agricultural Science , with a focus on Weed Control .

Comprehensive and Detailed Summary of the Application

Fenoxasulfone is a novel rice herbicide that was discovered and developed by Kumiai Chemical Industry Co., Ltd . It displays excellent herbicidal activity against Echinochloa spp. and other annual weeds .

Detailed Description of the Methods of Application or Experimental Procedures

Fenoxasulfone is applied at a rate of 150-200g a.i./ha . It has long residual activity and has a favorable toxicological, ecotoxicological, and environmental profile .

Thorough Summary of the Results or Outcomes Obtained

Fenoxasulfone has been shown to inhibit the biosynthesis of very-long-chain fatty acids in plants . It was registered in Japan in 2014, and various products containing fenoxasulfone have been launched . With its high efficacy and long residual activity, it is believed that fenoxasulfone will contribute to efficient food production in the future .

Safety And Hazards

Fenoxasulfone may cause eye irritation, skin sensitization, and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

With its high efficacy and long residual activity, Fenoxasulfone is expected to contribute to efficient food production in the future . Several products containing Fenoxasulfone have been launched since its registration in Japan in 2014 .

properties

IUPAC Name

3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c1-4-20-12-6-10(15)9(5-11(12)16)8-22(18,19)13-7-14(2,3)21-17-13/h5-6H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDZDIIWZVQMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)CS(=O)(=O)C2=NOC(C2)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024189
Record name Fenoxasulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoxasulfone

CAS RN

639826-16-7
Record name Fenoxasulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639826167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxasulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOXASULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6HCB39JZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
Y Tanetani, T Fujioka, J Horita, K Kaku… - Journal of Pesticide …, 2011 - jstage.jst.go.jp
… : 0 to C26: 0, was inhibited by fenoxasulfone in a time-independent manner. This … fenoxasulfone likely with pyroxasulfone, which is classified in the same chemical class as fenoxasulfone…
Number of citations: 17 www.jstage.jst.go.jp
M Fujinami, Y Takahashi, Y Tanetani, M Ito… - Journal of Pesticide …, 2019 - jstage.jst.go.jp
… was registered in Japan in 2014, and various products containing fenoxasulfone have … fenoxasulfone will contribute to efficient food production in the future. Keywords: fenoxasulfone, 3-…
Number of citations: 2 www.jstage.jst.go.jp
M Ito, M Nakatani, M Fujinami… - Discovery and Synthesis …, 2015 - ACS Publications
… This chapter has described the discovery and biological aspects of Fenoxasulfone (Figure 17). Fenoxasulfone exhibits excellent efficacy against grass weeds in paddy field rice …
Number of citations: 3 pubs.acs.org
Y Tanetani - Journal of Pesticide Science, 2012 - jstage.jst.go.jp
… In this study, the mode of action of two isoxazolinetype herbicides, pyroxasulfone and fenoxasulfone, was investigated by examining their inhibitory effects on the biosynthesis of plant …
Number of citations: 11 www.jstage.jst.go.jp
T Shimizu, Y Tanetani, T Fujioka, J Horita… - 한국잡초학회별책(학술 …, 2011 - dbpia.co.kr
… Pyroxasulfone and fenoxasulfone inhibited plant VLCFAEs with a time- independent … the inhibition mechanism of pyroxasulfone and fenoxasulfone will be useful for the research …
Number of citations: 2 www.dbpia.co.kr
HR Kim, HY Kwon, SM Hong, DB Kim, HS Lee… - 한국농약과학회학술 …, 2016 - dbpia.co.kr
… method was developed for Fenoxasulfone (a newly registered … Aceton was used for fenoxasulfone extraction and DCM was … The regression coefficient value of fenoxasulfone …
Number of citations: 0 www.dbpia.co.kr
C Lamberth - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
… The isoxazoline derivatives pyroxasulfone (7) and fenoxasulfone (8) inhibit the synthesis of very long-chain fatty acids in different grass and broadleaf weeds 22. Fenoxasulfone (8) is a …
Number of citations: 67 onlinelibrary.wiley.com
H Kraehmer, A Van Almsick, R Beffa, H Dietrich… - Plant …, 2014 - academic.oup.com
In response to changing market dynamics, the discovery of new herbicides has declined significantly over the past few decades and has only seen a modest upsurge in recent years. …
Number of citations: 85 academic.oup.com
Y Tanetani, K Kaku, M Ikeda… - Journal of Pesticide …, 2013 - jstage.jst.go.jp
… the biosynthesis of VLCFAs, which were incorporated into the plasma membrane of barnyard millet cultured cells, as indicated for the VLCFAE-inhibiting herbicide, fenoxasulfone. …
Number of citations: 18 www.jstage.jst.go.jp
A Forouzesh, E Zand, S Soufizadeh… - Weed …, 2015 - Wiley Online Library
There are inaccuracies in the chemical families of the WSSA and HRAC herbicide classification systems which could limit their practical use in herbicide‐based weed management …
Number of citations: 56 onlinelibrary.wiley.com

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